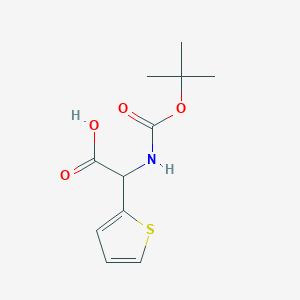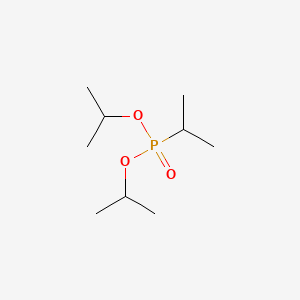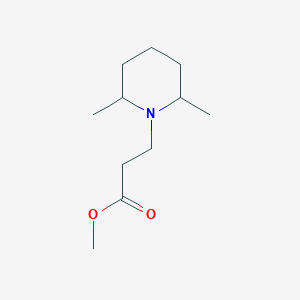
Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate” is a biochemical compound used for proteomics research . It has a molecular formula of C11H21NO2 and a molecular weight of 199.3 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate” is represented by the SMILES string: CC1CCCC(N1CCC(=O)OC)C . This string represents a 2D structure of the molecule, where ‘C’ stands for carbon atoms, ‘N’ for nitrogen, ‘O’ for oxygen, and parentheses are used to indicate branching in the structure.Aplicaciones Científicas De Investigación
Piperidine Derivatives in Drug Design
Summary of the Application
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Methods of Application or Experimental Procedures
The scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Results or Outcomes
More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Piperidine Derivatives in Therapeutic Applications
Summary of the Application
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Methods of Application or Experimental Procedures
Piperidine and its derivatives are synthesized and used as building blocks and reagents in synthesizing organic compounds, including medicinal products .
Results or Outcomes
Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .
Proteomics Research
Summary of the Application
“Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions .
Methods of Application or Experimental Procedures
The compound is used as a biochemical in the research process . The exact methods of application can vary depending on the specific research context .
Results or Outcomes
The outcomes of this application can vary widely, as they depend on the specific research context . However, the use of this compound can contribute to a better understanding of protein structures and functions .
Pharmaceutical Testing
Summary of the Application
“Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate” is used for pharmaceutical testing . This involves testing the compound for potential therapeutic effects .
Methods of Application or Experimental Procedures
The compound is tested in various experimental setups to evaluate its potential therapeutic effects . This can involve in vitro (test tube) experiments, in vivo (animal) studies, and potentially clinical trials .
Results or Outcomes
The outcomes of pharmaceutical testing can include the discovery of new therapeutic effects, the identification of side effects, or the determination that the compound is not effective for a particular therapeutic use .
Propiedades
IUPAC Name |
methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9-5-4-6-10(2)12(9)8-7-11(13)14-3/h9-10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTQTYMJDRTYQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264740 |
Source


|
| Record name | Methyl 2,6-dimethyl-1-piperidinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate | |
CAS RN |
16490-92-9 |
Source


|
| Record name | Methyl 2,6-dimethyl-1-piperidinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16490-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,6-dimethyl-1-piperidinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)
![1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1316116.png)
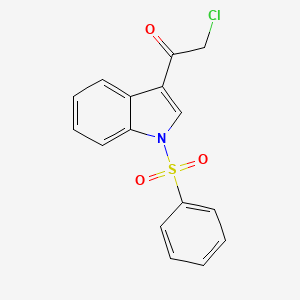
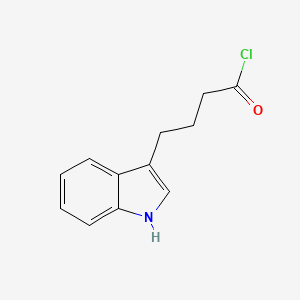

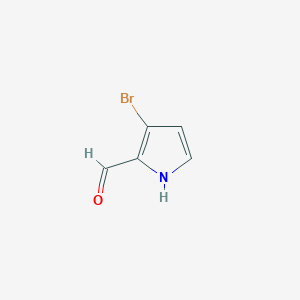

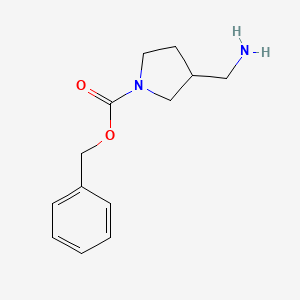

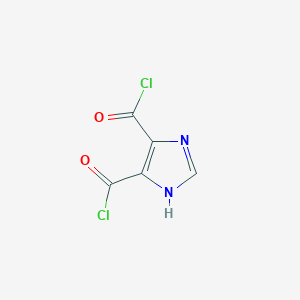

![3,4-Dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B1316139.png)
